Ac-His-His-Gly-His-NHMe
Overview
Description
Ac-His-His-Gly-His-NHMe: is a peptide-like compound composed of a sequence of amino acids: acetylhistidine, histidine, glycine, histidine , and N-methylamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-His-His-Gly-His-NHMe typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid (acetylhistidine) to a resin, followed by sequential addition of histidine, glycine, and another histidine residue
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. The process is optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Ac-His-His-Gly-His-NHMe: can undergo various chemical reactions, including:
Oxidation: : The histidine residues can be oxidized to form histamine derivatives.
Reduction: : The compound can be reduced to remove double bonds or other oxidized functional groups.
Substitution: : The amino groups in histidine can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: : Reducing agents like sodium borohydride are often used.
Substitution: : Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed
Oxidation: : Histamine derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ac-His-His-Gly-His-NHMe: has several applications in scientific research:
Chemistry: : Used as a model compound to study peptide interactions and stability.
Biology: : Investigated for its role in biological systems, particularly in enzyme inhibition.
Medicine: : Potential therapeutic applications in drug design and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ac-His-His-Gly-His-NHMe exerts its effects involves binding to specific molecular targets and pathways. The histidine residues can interact with enzymes and receptors, influencing biological processes. The N-methylamide group enhances the compound's stability and binding affinity.
Comparison with Similar Compounds
Ac-His-His-Gly-His-NHMe: is unique due to its specific sequence of amino acids and the presence of the N-methylamide group. Similar compounds include other peptide-like molecules with variations in amino acid sequences and functional groups. These compounds may have different binding affinities and biological activities.
List of Similar Compounds
Ac-His-Gly-His-NHMe
His-His-Gly-His-NHMe
Ac-His-His-His-NHMe
His-His-His-Gly-NHMe
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGPEYUEWGFBD-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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